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Compound of Interest

Compound Name: Cobalt--dysprosium (1/3)

Cat. No.: B15483335 Get Quote

An in-depth analysis of the electronic and magnetic properties of the intermetallic compound

DyCo3 is presented, focusing on the computational approaches used to determine its

electronic band structure. Due to a lack of specific research on "CoDy3", this guide centers on

the closely related and more extensively studied DyCo3 compound. This document is intended

for researchers and scientists in materials science and condensed matter physics.

Introduction to DyCo3
The rare earth-transition metal (RE-TM) intermetallic compound DyCo3 has garnered

significant interest for its complex magnetic properties and potential applications in spintronics.

[1] It is a ferrimagnetic material, a property that makes it a candidate for hosting topological

magnetic structures like skyrmions.[1][2] Understanding the electronic band structure is crucial

as it governs the fundamental mechanisms behind its magnetic behavior.[2]

DyCo3 crystallizes in a complex rhombohedral structure, which gives rise to distinct

crystallographic sites for both dysprosium (Dy) and cobalt (Co) atoms.[2][3] This structural

complexity leads to a non-collinear spin arrangement, as the magnetic anisotropy of the Dy

ions is frustrated.[2][3] The magnetic ground state is determined by the hybridization between

the 5d electrons of Dy and the 3d electrons of Co.[2]

Crystal Structure and Lattice Parameters
DyCo3 adopts the rhombohedral PuNi3-type crystal structure, which belongs to the R-3m

space group.[2] This structure is characterized by two inequivalent crystallographic sites for Dy

atoms and three for Co atoms, a key factor influencing its complex magnetic properties.[2][3]
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The lattice parameters, determined from experimental X-ray diffraction data and corroborated

by computational models, are summarized below.[2]

Property Value

Crystal System Rhombohedral

Space Group R-3m (No. 166)

Structure Type PuNi3

Lattice Parameters a = b = 5.04 Å, c = 24.45 Å (Hexagonal setting)

Computational Methodology for Electronic Structure
The electronic band structure and magnetic properties of DyCo3 are investigated using first-

principles calculations based on Density Functional Theory (DFT).[1][2] DFT provides a

framework for solving the many-body Schrödinger equation by mapping it onto a system of

non-interacting electrons moving in an effective potential.[4]

DFT Protocol
A typical computational workflow for determining the electronic structure of materials like

DyCo3 involves several key steps:

Structural Definition: The calculation begins with the experimentally determined crystal

structure, including the space group and atomic positions for the inequivalent Dy and Co

sites.[2]

Self-Consistent Field (SCF) Calculation: An iterative process is employed to solve the Kohn-

Sham equations. This step calculates the ground-state electron density and total energy of

the system.

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) is

commonly used for the exchange-correlation potential, which accounts for the quantum

mechanical interactions between electrons.[5]
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Hubbard U Correction (DFT+U): To accurately describe the strongly correlated 4f electrons

of the dysprosium atom, an on-site Coulomb interaction term (Hubbard U) is added to the

GGA functional.[2][6][7] For DyCo3, a typical effective U value (U_eff = U - J) used in

calculations is 0.5 Ry.[2] This correction improves the description of localized d and f orbitals.

[5][8]

Band Structure and Density of States (DOS) Calculation: Once the ground state is

determined, the electronic band structure (energy vs. momentum k-vector) and the density of

states are calculated. These results provide insight into the material's conductivity and

magnetic properties.
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Caption: A typical workflow for DFT-based electronic structure calculations.

Calculated Electronic and Magnetic Properties
First-principles calculations provide critical insights into the intrinsic mechanisms governing the

magnetic properties of DyCo3.[2]

Magnetic Ground State
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The calculations confirm a ferrimagnetic ground state for DyCo3.[2] This arises from the

antiparallel coupling between the magnetic moments of the Dy and Co sublattices, which is

mediated by the hybridization of Dy 5d and Co 3d electronic states.[2] The complex crystal

structure with its multiple inequivalent atomic sites is a direct cause of the material's non-

collinear magnetic configurations.[2]
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Caption: Relationship between structure and magnetism in DyCo3.

Atomic Magnetic Moments
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The local atomic environment significantly impacts the magnetic moments of the individual

atoms. DFT+U calculations have been used to determine the spin, orbital, and total magnetic

moments for each inequivalent atomic site in the DyCo3 supercell.[2]

Atom Site
(Wyckoff)

Spin Moment (μB)
Orbital Moment
(μB)

Total Moment (μB)

Dy (3a) 4.69 4.92 9.61

Dy (6c) 4.87 5.11 9.98

Co (3b) 1.43 0.06 -1.49

Co (6c) 1.68 0.06 -1.74

Co (18h) 1.46 0.06 -1.52

Note: The negative sign for Co moments indicates antiparallel alignment with the Dy moments.

[2]

These site-specific moments highlight the strong dependence of magnetism on the local

coordination geometry and bonding within the crystal lattice.[2] The theoretical total magnetic

moment, derived from these values, provides a foundational understanding of the system's

overall magnetic response.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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